![molecular formula C25H20FN5O2S B2513760 N-(4-fluorofenil)-2-((5-oxo-4-feniletil-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)tio)acetamida CAS No. 1111039-01-0](/img/structure/B2513760.png)
N-(4-fluorofenil)-2-((5-oxo-4-feniletil-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20FN5O2S and its molecular weight is 473.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial activity against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines:
- In Vitro Studies : Compounds derived from quinazoline scaffolds have shown promising results against breast cancer cell lines (MDA-MB-231). The synthesized derivatives exhibited significant cytotoxicity in MTT assays . The presence of specific substituents on the quinazoline ring was critical for enhancing anticancer activity.
Antitubercular Effects
Another area of application is in the development of antitubercular agents:
- Potential Leads : Similar compounds have been designed and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed potent activity with MIC values ranging from 4 to 64 μg/mL, indicating their potential as affordable alternatives for tuberculosis treatment .
Summary of Applications
Actividad Biológica
N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenyl group and a triazoloquinazoline moiety. The incorporation of sulfur in the thioacetamide position enhances its biological activity, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the triazoloquinazoline family. For instance:
- Mechanism of Action : Compounds like 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. This inhibition is associated with the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and involves the inhibition of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) pathways .
2. Anticancer Activity
The potential anticancer effects of triazoloquinazoline derivatives have been explored extensively:
- Cytotoxicity Studies : Compounds derived from similar scaffolds exhibited cytotoxic effects against various human cancer cell lines. For example, thiazole-fused quinazolines showed promising results with IC50 values in the micromolar range against several tumor cell lines without toxicity to normal cells .
3. Kinase Inhibition
The biological activity of these compounds often correlates with their ability to inhibit specific kinases involved in cancer progression:
- Targeted Kinases : Investigations into kinase inhibition revealed that some derivatives can effectively inhibit polo-like kinase 1 (Plk1), a target frequently deregulated in human cancers. This suggests that N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide may share similar inhibitory profiles .
Research Findings and Case Studies
Study | Findings | Biological Activity |
---|---|---|
Study A | Inhibition of NO release in RAW264.7 cells | Anti-inflammatory |
Study B | Cytotoxic effects on MCF-7 and PC-3 cell lines | Anticancer |
Study C | Inhibition of Plk1 kinase | Anticancer |
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of triazoloquinazolines, compound 6p was shown to significantly reduce NO levels and modulate inflammatory pathways effectively when tested in vivo using carrageenan-induced models. This positions it as a candidate for further development as an anti-inflammatory agent .
Case Study: Anticancer Efficacy
Another investigation into the cytotoxicity of thiazole-fused quinazolines indicated that these compounds could inhibit tumor growth across multiple cancer types while maintaining low toxicity towards normal cells. This finding underscores the therapeutic promise of similar structures to N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZKGEMGIELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.